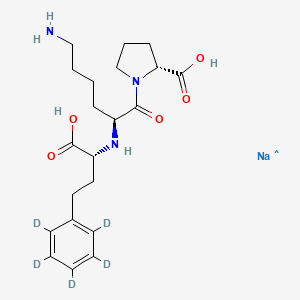
(S)-Lisinopril-d5 Sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Lisinopril-d5 Sodium is a deuterated form of the angiotensin-converting enzyme inhibitor, Lisinopril. It is used primarily in the treatment of hypertension and congestive heart failure. The deuterium atoms in this compound replace the hydrogen atoms, which can provide insights into the metabolic pathways and pharmacokinetics of the drug.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Lisinopril-d5 Sodium involves the incorporation of deuterium atoms into the Lisinopril molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve the use of a palladium or platinum catalyst under controlled temperature and pressure to ensure the selective incorporation of deuterium.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain the efficiency and yield of the deuterated product. Quality control measures, such as nuclear magnetic resonance spectroscopy, are employed to ensure the purity and isotopic enrichment of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-Lisinopril-d5 Sodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound back to its non-deuterated form.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Substitution: Nucleophiles like halides or amines can be used in the presence of a suitable base or catalyst.
Major Products Formed: The major products formed from these reactions include deuterated derivatives, sulfoxides, sulfones, and various substituted analogs of this compound.
Applications De Recherche Scientifique
(S)-Lisinopril-d5 Sodium has several scientific research applications:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy to study the metabolic pathways and degradation products of Lisinopril.
Biology: Employed in studies to understand the interaction of Lisinopril with biological targets, such as angiotensin-converting enzyme.
Medicine: Investigated for its pharmacokinetics and pharmacodynamics to improve the efficacy and safety profile of Lisinopril.
Industry: Utilized in the development of new formulations and delivery systems for antihypertensive drugs.
Mécanisme D'action
(S)-Lisinopril-d5 Sodium exerts its effects by inhibiting the angiotensin-converting enzyme, which is responsible for the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting this enzyme, this compound reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure. The molecular targets include the angiotensin-converting enzyme and the renin-angiotensin-aldosterone system pathways.
Comparaison Avec Des Composés Similaires
Lisinopril: The non-deuterated form of (S)-Lisinopril-d5 Sodium, widely used in the treatment of hypertension.
Enalapril: Another angiotensin-converting enzyme inhibitor with a similar mechanism of action.
Ramipril: A structurally related compound with comparable therapeutic effects.
Uniqueness: this compound is unique due to the presence of deuterium atoms, which provide stability against metabolic degradation and allow for detailed pharmacokinetic studies. This makes it a valuable tool in research and development, offering insights that are not possible with non-deuterated compounds.
Propriétés
InChI |
InChI=1S/C21H31N3O5.Na/c22-13-5-4-9-16(19(25)24-14-6-10-18(24)21(28)29)23-17(20(26)27)12-11-15-7-2-1-3-8-15;/h1-3,7-8,16-18,23H,4-6,9-14,22H2,(H,26,27)(H,28,29);/t16-,17+,18+;/m0./s1/i1D,2D,3D,7D,8D; |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQJJOKNXHVFQD-DKOLOHLOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCCN)NC(CCC2=CC=CC=C2)C(=O)O)C(=O)O.[Na] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@H](C(=O)O)N[C@@H](CCCCN)C(=O)N2CCC[C@@H]2C(=O)O)[2H])[2H].[Na] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3NaO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40857939 |
Source


|
| Record name | PUBCHEM_71749821 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1356847-28-3 |
Source


|
| Record name | PUBCHEM_71749821 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(S)-Methyl-d3-butyryl]-4-(S)-phenylmethyl-2-oxazolidinone](/img/structure/B1140486.png)









